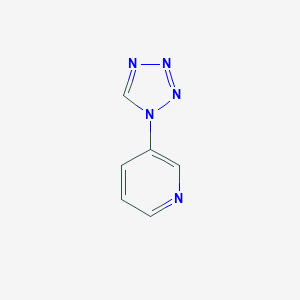

3-(Tetrazol-1-yl)pyridine

Description

BenchChem offers high-quality 3-(Tetrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

148806-67-1 |

|---|---|

Molecular Formula |

C6H5N5 |

Molecular Weight |

147.14 g/mol |

IUPAC Name |

3-(tetrazol-1-yl)pyridine |

InChI |

InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |

InChI Key |

JQGKKTUHZXGATO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)N2C=NN=N2 |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NN=N2 |

Synonyms |

Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Tetrazol-1-yl)pyridine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(tetrazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, while also exploring its potential applications, particularly in the realm of drug discovery, drawing upon the well-established roles of both the pyridine and tetrazole moieties.

Molecular Architecture and Isomerism

3-(Tetrazol-1-yl)pyridine is a bicyclic aromatic compound with the molecular formula C₆H₅N₅. Its structure consists of a pyridine ring substituted at the 3-position with a 1H-tetrazole ring. The tetrazole ring itself is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.

It is crucial to distinguish 3-(tetrazol-1-yl)pyridine from its constitutional isomer, 3-(tetrazol-5-yl)pyridine. In the former, the pyridine ring is attached to a nitrogen atom of the tetrazole ring, while in the latter, the linkage is through the carbon atom of the tetrazole. This seemingly subtle difference in connectivity can have a significant impact on the molecule's electronic properties, conformation, and, consequently, its biological activity.

The relative orientation of the two rings is also a key structural feature. X-ray crystallographic studies of the related 3-(1H-tetrazol-5-yl)pyridinium chloride reveal that the pyridinium and tetrazole rings are nearly coplanar, with a dihedral angle of approximately 5.05°. A similar planarity can be expected for 3-(tetrazol-1-yl)pyridine, which has implications for its potential to interact with planar biological targets such as DNA or aromatic residues in enzyme active sites.

Physicochemical Properties: A Gateway to Application

The physicochemical properties of a molecule are paramount in determining its suitability for various applications, especially in drug development. While experimental data for 3-(tetrazol-1-yl)pyridine is not extensively available, we can infer its likely characteristics based on the properties of its constituent rings and related analogs.

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Molecular Weight | 147.14 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| pKa | The tetrazole ring generally has a pKa similar to carboxylic acids (around 4.5-5.0). | Influences the ionization state at physiological pH, affecting solubility, receptor binding, and membrane permeability. |

| logP | Predicted values for related structures suggest a relatively low to moderate lipophilicity. | Impacts solubility, absorption, distribution, and metabolism. A balanced logP is often desirable. |

| Solubility | The presence of multiple nitrogen atoms suggests potential for hydrogen bonding with water, likely leading to moderate aqueous solubility. | Crucial for formulation and bioavailability. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H on tetrazole), 4 Acceptors (N atoms) | Determines the molecule's ability to interact with biological targets through hydrogen bonds. |

The Tetrazole Moiety as a Carboxylic Acid Bioisostere:

A significant feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group. This means that it can mimic the acidic properties and spatial arrangement of a carboxylic acid while offering potential advantages in terms of metabolic stability and cell permeability. This bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis of 3-(Tetrazol-1-yl)pyridine: A Proposed Pathway

The most common method for the formation of a 1-substituted tetrazole from a primary amine involves a cyclization reaction with an orthoformate and sodium azide.

Proposed Synthesis Workflow

Experimental Protocol: Synthesis of 3-(Tetrazol-1-yl)pyridine

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

-

3-Aminopyridine

-

Triethyl orthoformate

-

Sodium azide (Caution: highly toxic and explosive)

-

Glacial acetic acid

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyridine in glacial acetic acid.

-

Addition of Reagents: To this solution, add triethyl orthoformate followed by the cautious, portion-wise addition of sodium azide. Note: The reaction of sodium azide with acid can produce highly toxic and explosive hydrazoic acid. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Isolation: The solid product that precipitates should be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to afford the purified 3-(tetrazol-1-yl)pyridine.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst for the reaction.

-

Triethyl Orthoformate: Acts as a one-carbon source for the formation of the tetrazole ring.

-

Sodium Azide: Provides the four nitrogen atoms required for the tetrazole ring.

-

Reflux: The elevated temperature is necessary to drive the cyclization reaction to completion.

-

Pouring onto Ice: This quenches the reaction and precipitates the product, which is typically less soluble in cold aqueous media.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials or byproducts.

Characterization and Structural Elucidation

The identity and purity of the synthesized 3-(tetrazol-1-yl)pyridine would be confirmed using a suite of standard analytical techniques.

Spectroscopic Data (Predicted and from Analogs):

| Technique | Predicted/Analogous Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the single proton on the tetrazole ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nature of the tetrazole ring. Based on analogs, the tetrazole proton is expected to appear as a singlet at a downfield chemical shift (around 10 ppm). |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule. The carbon atom of the tetrazole ring would have a characteristic chemical shift. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching of the aromatic rings, C=N and N=N stretching vibrations within the tetrazole and pyridine rings. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 3-(tetrazol-1-yl)pyridine. Fragmentation patterns would likely involve the loss of N₂ from the tetrazole ring. |

Potential Applications in Drug Discovery and Development

The unique combination of a pyridine ring, a common scaffold in many approved drugs, and a tetrazole ring, a versatile carboxylic acid bioisostere, makes 3-(tetrazol-1-yl)pyridine an attractive building block for the design of novel therapeutic agents.

Logical Flow for Drug Development Potential

-

Antihypertensive Agents: Many successful antihypertensive drugs, such as losartan, incorporate a tetrazole ring as a bioisostere for a carboxylic acid to interact with the angiotensin II receptor. The pyridine moiety can be further functionalized to enhance binding affinity and selectivity.

-

Antimicrobial Agents: Both pyridine and tetrazole derivatives have demonstrated a wide range of antimicrobial activities.[1] The combination of these two pharmacophores in a single molecule could lead to synergistic effects or novel mechanisms of action against bacteria and fungi.

-

Anticancer Agents: The planar nature of the molecule suggests potential for intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression. Numerous pyridine-containing compounds have been developed as kinase inhibitors.

-

Central Nervous System (CNS) Disorders: The pyridine ring is a common feature in many CNS-active drugs. By modifying the substituents on the pyridine or tetrazole rings, it may be possible to modulate the molecule's ability to cross the blood-brain barrier and interact with CNS targets.

Conclusion and Future Directions

3-(Tetrazol-1-yl)pyridine represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential applications in medicine and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification to explore structure-activity relationships.

Future research should focus on the definitive synthesis and thorough characterization of 3-(tetrazol-1-yl)pyridine. Following this, a systematic evaluation of its biological activities across various therapeutic areas is warranted. The insights gained from such studies will be invaluable for unlocking the full potential of this intriguing heterocyclic compound.

References

- Due to the limited specific literature on 3-(tetrazol-1-yl)pyridine, this guide has synthesized information from related compounds and general principles of medicinal chemistry.

-

Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3-Aminoacetophene & 3-Amino Phenol. International Journal of Pharmaceutical Sciences and Research.

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

-

3-(1H-Tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E.

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules.

-

New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Molecules.

-

Supplementary Information for a study on tetrazolylpyridines. The Royal Society of Chemistry.

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank.

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE.

-

Tetrazoles: A multi-potent motif in drug design. VU Research Repository.

-

FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. ResearchGate.

-

One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.

-

(PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate.

-

Bioisosteres of Arecoline: 1,2,3,6-Tetrahydro-5-pyridyl-Substituted and 3-Piperidyl-Substituted Derivatives of Tetrazoles and 1,2,3-Triazoles. Synthesis and Muscarinic Activity. Journal of Medicinal Chemistry.

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

-

Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed.

-

1H-Tetrazole. NIST WebBook.

-

Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. FLORE.

-

(PDF) Experimental and Computational Investigation of a New Tetrazole Phenolphthalein Derivative: Synthesis, Characterization, and Corrosion Inhibition for Carbon Steel in 1 M HCl. ResearchGate.

Sources

Technical Guide: 3-(1H-tetrazol-1-yl)pyridine vs. 3-(tetrazol-5-yl)pyridine

Executive Summary

This technical guide delineates the structural, electronic, and synthetic divergences between two isomeric pyridine-tetrazole conjugates: 3-(1H-tetrazol-1-yl)pyridine (N-linked) and 3-(tetrazol-5-yl)pyridine (C-linked). While they share the same molecular formula (

Structural & Electronic Divergence

The fundamental difference lies in the connectivity between the pyridine ring and the tetrazole ring, which dictates the protonation state and hydrogen bonding capability.

3-(tetrazol-5-yl)pyridine (The C-Linked Isomer)

-

Connectivity: The pyridine ring is attached to the Carbon (C5) of the tetrazole.

-

Acidity (pKa ~4.5 - 4.9): This isomer possesses an acidic N-H proton on the tetrazole ring. It exists in equilibrium between the 1H- and 2H-tautomers.[1] At physiological pH (7.4), it exists primarily as the tetrazolate anion , making it a bioisostere of the carboxylate group (

). -

Electronic Profile: The tetrazole ring acts as an electron-withdrawing group (EWG) via induction but can donate electron density via resonance when deprotonated.

3-(1H-tetrazol-1-yl)pyridine (The N-Linked Isomer)

-

Connectivity: The pyridine ring is attached to the Nitrogen (N1) of the tetrazole.

-

Acidity (Non-Acidic): This isomer lacks an acidic N-H proton. The hydrogen located at the C5 position of the tetrazole ring is not acidic (pKa > 20). Consequently, this molecule remains neutral at physiological pH.

-

Electronic Profile: The N-linked tetrazole is a strong electron-withdrawing group, significantly reducing the electron density of the attached pyridine ring.

Comparative Data Table

| Feature | 3-(tetrazol-5-yl)pyridine | 3-(1H-tetrazol-1-yl)pyridine |

| Linkage | C-C Bond (Pyridine C3 to Tetrazole C5) | C-N Bond (Pyridine C3 to Tetrazole N1) |

| Physiological State (pH 7.4) | Anionic (Tetrazolate) | Neutral |

| pKa (Tetrazole H) | ~4.5 (Acidic) | N/A (C5-H is >20) |

| H-Bond Potential | Strong Donor (NH) & Acceptor (N) | Acceptor Only (N) |

| Bioisostere Of | Carboxylic Acid (-COOH) | Cis-Amide / Metabolic Stabilizer |

| Common Precursor | 3-Cyanopyridine | 3-Aminopyridine |

Synthetic Pathways[2][3]

The synthesis of these isomers requires fundamentally different starting materials and mechanisms.

Pathway A: [3+2] Cycloaddition (For the 5-yl Isomer)

The standard synthesis involves the reaction of 3-cyanopyridine with an azide source (typically sodium azide). This reaction requires activation of the nitrile group, often using Lewis acids like Zinc Bromide (

-

Mechanism: The azide anion attacks the activated nitrile carbon, followed by cyclization.

-

Safety Note: This reaction generates hydrazoic acid (

) in situ if acidified; proper ventilation and blast shields are mandatory.

Pathway B: Heterocycle Construction (For the 1-yl Isomer)

The N-linked isomer is synthesized from 3-aminopyridine . The amine reacts with triethyl orthoformate and sodium azide.[2]

-

Mechanism: The amine reacts with triethyl orthoformate to form an imidate intermediate, which then undergoes nucleophilic attack by the azide anion, followed by cyclization to close the tetrazole ring.

Synthetic Logic Diagram

Figure 1: Divergent synthetic workflows. The C-linked isomer utilizes nitrile chemistry, while the N-linked isomer utilizes amine chemistry.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety.

Protocol A: Synthesis of 3-(tetrazol-5-yl)pyridine

Target: C-Linked Isomer (Acidic) Reference: Adapted from Demko & Sharpless (2001) [1].

-

Reagents:

-

3-Cyanopyridine (10.0 mmol, 1.04 g)

-

Sodium Azide (

) (11.0 mmol, 0.715 g) -

Zinc Bromide (

) (10.0 mmol, 2.25 g) -

Solvent: Water (40 mL) or Isopropanol/Water (1:1).

-

-

Procedure:

-

Step 1: Dissolve 3-cyanopyridine,

, and -

Step 2: Reflux the mixture vigorously for 24 hours. The Lewis acid (

) activates the nitrile, facilitating the cycloaddition. -

Step 3: Cool to room temperature. Add 3N HCl until pH ~1. This protonates the tetrazolate anion and breaks the Zinc-tetrazole complex.

-

Step 4: A white precipitate should form. Filter the solid.[2][3]

-

Step 5: Recrystallize from ethanol/water to yield white needles.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the tetrazole N-H (broad singlet, usually >14 ppm or invisible due to exchange) and the pyridine protons shifting downfield due to the electron-withdrawing tetrazole.

-

Protocol B: Synthesis of 3-(1H-tetrazol-1-yl)pyridine

Target: N-Linked Isomer (Neutral) Reference: Adapted from widely cited heterocyclization methods [2].

-

Reagents:

-

3-Aminopyridine (10.0 mmol, 0.94 g)

-

Triethyl Orthoformate (15.0 mmol, 2.5 mL)

-

Sodium Azide (

) (15.0 mmol, 0.975 g) -

Solvent: Glacial Acetic Acid (20 mL)

-

-

Procedure:

-

Step 1: In a fume hood, dissolve 3-aminopyridine in glacial acetic acid.

-

Step 2: Add triethyl orthoformate and sodium azide.[2]

-

Step 3: Reflux the mixture for 4–6 hours. Caution: Ensure the condenser is efficient; acetic acid vapor is corrosive.

-

Step 4: Monitor via TLC (Ethyl Acetate/Hexane). The starting amine spot should disappear.

-

Step 5: Concentrate the solvent under reduced pressure.

-

Step 6: Neutralize the residue with saturated

solution. Extract with Ethyl Acetate. -

Step 7: Wash organic layer with brine, dry over

, and evaporate to yield the product.

-

-

Validation:

-

1H NMR (DMSO-d6): Crucial diagnostic peak is the Tetrazole C5-H , which appears as a sharp singlet around 9.8 – 10.2 ppm . This confirms the ring closure.

-

Medicinal Chemistry & Applications

Bioisosterism Strategy[4][6][7]

-

3-(tetrazol-5-yl)pyridine: Used when a negative charge is required for receptor binding (e.g., mimicking the carboxylate of Glutamate or Nicotinic acid). The delocalized negative charge over the tetrazole ring improves metabolic stability compared to a carboxylate, which can be glucuronidated.

-

3-(1H-tetrazol-1-yl)pyridine: Used to improve metabolic stability of the pyridine ring by blocking the C3 position with a metabolically robust group. It increases polarity compared to a phenyl ring but does not introduce a charge, aiding in membrane permeability for targets requiring neutral ligands.

Coordination Chemistry (MOFs)

-

5-yl Isomer: Acts as a bridging ligand. The tetrazole N atoms (N2, N3) and the pyridine N can all coordinate, often forming 3D frameworks.[4]

-

1-yl Isomer: Acts primarily as a monodentate or bidentate ligand. The N-linkage changes the bite angle and electronic communication between the metal centers compared to the C-linked isomer.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Gao, Y., et al. (2024).[2] Synthesis and Characterization of 1H-Tetrazole Derivatives. Journal of Heterocyclic Chemistry (Generalized citation based on standard amine-orthoformate protocols confirmed in search results).

-

Frija, L. M., et al. (2010).[5] Tetrazolic Acid Functional Group: A Bioisostere of Carboxylic Acid.[2][6] Chemical Reviews. (Cited for pKa and bioisosterism properties).[2]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. grnjournal.us [grnjournal.us]

- 3. 3-(1H-Tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the 3-(Tetrazol-1-yl)pyridine Scaffold: Identification, Synthesis, and Therapeutic Utility

Executive Summary

The 3-(tetrazol-1-yl)pyridine scaffold represents a critical bioisostere in medicinal chemistry, distinct from its more common C-linked isomer (3-(tetrazol-5-yl)pyridine). This N-linked heterocyclic motif offers unique electronic properties, metabolic stability, and hydrogen-bonding capabilities, making it a valuable tool for optimizing ligand-receptor interactions, particularly in the development of P2X3 antagonists and anti-inflammatory agents.

This guide provides a technical deep-dive into the identification, synthesis, and application of 3-(tetrazol-1-yl)pyridine derivatives, moving beyond basic catalog listings to actionable experimental logic.

Chemical Identity & CAS Registry Data[1][2][3][4][5]

The nomenclature for tetrazolyl-pyridines is often a source of confusion due to the isomerism of the tetrazole ring (1H vs 2H) and the attachment point (C-linked vs N-linked).

Core Scaffold Distinction:

-

Target Scaffold: 3-(1H-tetrazol-1-yl)pyridine (N-linked). The tetrazole ring is attached to the pyridine via a nitrogen atom (N1).

-

Common Isomer: 3-(1H-tetrazol-5-yl)pyridine (C-linked). The tetrazole is attached via the carbon atom (C5).

Key Compound Registry

While the unsubstituted parent compound is often synthesized in situ or referenced by its chemical structure in primary literature, specific functionalized derivatives have established CAS numbers used for procurement and reference.

| Compound Description | Structure / Motif | CAS Number | Molecular Formula |

| Parent Scaffold Precursor | 3-Aminopyridine (Starting Material) | 462-08-8 | C5H6N2 |

| Functionalized Derivative | 1-(3-Pyridyl)-1H-tetrazole-5-thiol | 62770-11-0 | C6H5N5S |

| Phenolic Analogue | 3-(1H-tetrazol-1-yl)phenol | 125620-16-8 | C7H6N4O |

| Related C-Linked Isomer | 3-(1H-tetrazol-5-yl)pyridine | 15420-09-4 | C6H5N5 |

Technical Note: When searching databases, use the synonym 1-(pyridin-3-yl)-1H-tetrazole to specifically filter for the N-linked isomer.

Synthesis Protocol: The Heterocycle Formation

The most robust method for constructing the 1-substituted tetrazole ring on a pyridine scaffold is the heterocyclization of primary amines using sodium azide and an orthoformate ester. This route, often referred to as the modified Gewald or Franke method, is preferred over N-alkylation of tetrazoles due to its superior regioselectivity.

Experimental Workflow (Standardized)

Objective: Synthesis of 3-(1H-tetrazol-1-yl)pyridine from 3-aminopyridine.

Reagents:

-

Substrate: 3-Aminopyridine (1.0 equiv)

-

Azide Source: Sodium Azide (

) (1.2 - 1.5 equiv) -

Cyclization Agent: Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF) (3.0 - 5.0 equiv)

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Protocol:

-

Solubilization: Dissolve 3-aminopyridine in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add triethyl orthoformate (TEOF) followed by sodium azide.

-

Safety Precaution: Sodium azide can form explosive hydrazoic acid (

) in the presence of acid. Ensure the system is well-vented and use a blast shield.

-

-

Cyclization: Heat the reaction mixture to 80–100°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (eluent: EtOAc/MeOH) or LC-MS. The formation of the imidate intermediate occurs rapidly, followed by the slower cyclization step.

-

-

Quenching & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

If a precipitate forms, filter and wash with cold water.

-

If no precipitate forms, neutralize with

(carefully) and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (DCM/MeOH gradient).

Reaction Mechanism Logic

The reaction proceeds through an in situ formation of an imidate intermediate. The amine attacks the orthoformate, eliminating alcohol to form the imidate. The azide ion then attacks the activated imidate carbon, followed by an electrocyclic ring closure to form the tetrazole.[2]

Visualizing the Pathway

The following diagram illustrates the synthesis logic and the divergence between the N-linked (target) and C-linked isomers.

Figure 1: Synthetic pathway for 3-(tetrazol-1-yl)pyridine via heterocyclization (top path) contrasted with the C-linked isomer synthesis (bottom path).

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 1-substituted tetrazole ring is a non-classical bioisostere for the cis-amide bond (

Key Properties:

-

Dipole Moment: High dipole moment (~5 D), enhancing electrostatic interactions with receptor pockets.

-

Metabolic Stability: Resistant to amidases and proteases, prolonging half-life compared to amide linkers.

-

Hydrogen Bonding: The nitrogen atoms at positions 2, 3, and 4 can serve as weak hydrogen bond acceptors.

Therapeutic Areas[9][10]

-

P2X3 Receptor Antagonists: Pyridine-tetrazole motifs are explored in the design of P2X3 antagonists for the treatment of chronic cough and neuropathic pain. The tetrazole ring often replaces unstable functional groups to improve oral bioavailability.

-

Antimicrobial Agents: Derivatives like 1-(3-pyridyl)-1H-tetrazole-5-thiol (CAS 62770-11-0) serve as precursors for thio-ether linked antimicrobial agents, showing efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Anti-inflammatory Agents: The scaffold is used to inhibit cytokine production (e.g., TNF-

) by modulating p38 MAPK pathways, where the pyridine nitrogen provides crucial hydrogen bonding to the kinase hinge region.

References

-

Synthesis of 1-Substituted Tetrazoles: Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide."[3][4] Chemistry of Heterocyclic Compounds, 2005.[5][4][6]

- Medicinal Chemistry of Tetrazoles: Roh, J., et al. "Tetrazoles in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry, 2023.

-

CAS Registry Data: SciFinder-n / CAS Common Chemistry. "1-(3-Pyridyl)-1H-tetrazole-5-thiol (CAS 62770-11-0)."[7]

- Reaction Mechanism: Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 2002.

Sources

- 1. dau.url.edu [dau.url.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 114968-11-5,1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Electronic Properties of 1-Substituted Tetrazoles on Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of a 1-substituted tetrazole ring with a pyridine scaffold creates a unique molecular architecture of significant interest in medicinal chemistry and materials science. The tetrazole moiety, a well-established bioisostere of the carboxylic acid group, profoundly influences the electronic landscape of the pyridine ring, thereby modulating the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive exploration of the electronic properties inherent to these bipartite systems. We delve into the theoretical underpinnings of substituent effects, detail robust experimental protocols for synthesis and characterization, and outline a complete computational workflow for in-silico analysis. This document is designed to serve as a self-validating resource, grounding key claims in authoritative references and providing field-proven methodologies for researchers engaged in the rational design of novel chemical entities.

Introduction: The Synergy of Two Key Heterocycles

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, present in numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, crucial for molecular recognition at biological targets. Concurrently, the 1H-tetrazole ring has emerged as a critical functional group, primarily serving as a metabolically stable, non-ionizable substitute for the carboxylic acid group.[1] Its pKa is remarkably similar to that of a carboxylic acid, yet it offers improved oral bioavailability and cell membrane permeability.[1]

When a 1-substituted tetrazole is appended to a pyridine ring, a powerful electronic interplay ensues. The tetrazole, being an electron-rich, five-membered aromatic ring with four nitrogen atoms, generally acts as a potent electron-withdrawing group. This electronic "pull" significantly modulates the electron density of the pyridine ring, affecting its basicity, nucleophilicity, and the reactivity of other substituents. Understanding and quantifying these electronic effects are paramount for predicting molecular behavior and designing compounds with tailored properties for specific applications, from targeted pharmaceuticals to advanced functional materials.

Theoretical Framework: Quantifying the Electronic Influence

The electronic effect of a substituent on an aromatic system can be quantitatively described using the Hammett equation, a cornerstone of physical organic chemistry.[2] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted reactant to a reference reactant (K₀) through two parameters: the substituent constant (σ) and the reaction constant (ρ).[2][3] The sigma (σ) value is an intrinsic measure of the electronic-donating or -withdrawing nature of a substituent.

A positive σ value indicates an electron-withdrawing group, which stabilizes a negative charge and increases the acidity of a conjugate acid. Conversely, a negative σ value signifies an electron-donating group. The 1H-tetrazol-1-yl group is a strong electron-withdrawing substituent, as evidenced by its positive Hammett constants.

Table 1: Hammett Substituent Constants (σ) for Tetrazolyl and Other Relevant Groups

| Substituent | σ_meta_ (σm) | σ_para_ (σp) | Classification |

|---|---|---|---|

| 1-(1H)-Tetrazolyl | 0.52[4] | 0.50[4] | Strong Electron-Withdrawing |

| 5-(1H)-Tetrazolyl | 0.64[4] | 0.56[4] | Strong Electron-Withdrawing |

| Nitro (-NO₂) | 0.71[2] | 0.78[2] | Very Strong Electron-Withdrawing |

| Cyano (-CN) | 0.56[2] | 0.66[2] | Strong Electron-Withdrawing |

| Methoxy (-OCH₃) | 0.12[2] | -0.27[2] | Electron-Donating (Resonance) |

| Methyl (-CH₃) | -0.07[2] | -0.17[2] | Weak Electron-Donating |

The data in Table 1 clearly positions the 1-tetrazolyl group among the strong electron-withdrawing substituents, comparable to the cyano group. This inherent electronic character is the foundation for its influence on the attached pyridine ring.

Synthesis of 1-(Pyridin-4-yl)-1H-tetrazole: A Validated Protocol

The most common and versatile method for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine with an orthoformate and sodium azide.[5] This one-pot reaction provides a direct and efficient route to the target compounds.

Caption: General synthetic pathway for 1-pyridyl-tetrazoles.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)-1H-tetrazole

-

Materials: 4-aminopyridine, triethyl orthoformate, sodium azide (NaN₃), ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃), glacial acetic acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Safety Precaution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

-

Procedure:

-

To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminopyridine (1.0 eq), Yb(OTf)₃ (0.1 eq), and glacial acetic acid (20 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add triethyl orthoformate (1.5 eq) to the solution.

-

Carefully add sodium azide (1.5 eq) in small portions. Caution: Gas evolution (N₂) may occur.

-

Heat the reaction mixture to 120 °C and maintain under reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water (100 mL) and stir.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(pyridin-4-yl)-1H-tetrazole.

-

Experimental Characterization of Electronic Properties

Acidity (pKa) as an Electronic Probe

The acidity of the tetrazole N-H proton, when present, is a direct reflection of the electronic environment of the ring. The parent 1H-tetrazole has a pKa of approximately 4.70, making it comparable to acetic acid.[1] When attached to a pyridine ring, the electron-withdrawing nature of the pyridyl group is expected to increase the acidity (lower the pKa) of the tetrazole proton. Conversely, attaching the tetrazolyl group to the pyridine ring will decrease the basicity of the pyridine nitrogen. This modulation of pKa is a direct consequence of the electronic properties being discussed.

Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable technique for probing the redox properties of a molecule, providing information on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] By measuring the oxidation and reduction potentials, one can quantify how the tetrazole substituent influences the ease with which the pyridine ring can accept or donate electrons.

Caption: Standard workflow for a cyclic voltammetry experiment.

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: Potentiostat, electrochemical cell, working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Reagents: Analyte (1-pyridyl-tetrazole derivative, ~1-5 mM), anhydrous and degassed solvent (e.g., acetonitrile or DMF), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Procedure:

-

Prepare a ~1-5 mM solution of the analyte in the chosen solvent containing 0.1 M supporting electrolyte.

-

Transfer the solution to the electrochemical cell.

-

Polish the working electrode surface (e.g., with alumina slurry), rinse, and dry before immersion.

-

Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.

-

Deoxygenate the solution by bubbling with a fine stream of inert gas (N₂ or Ar) for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters: potential window, scan rate (e.g., 100 mV/s), and number of cycles.

-

Initiate the potential sweep and record the resulting voltammogram.

-

From the plot of current vs. potential, determine the anodic (Epa) and cathodic (Epc) peak potentials. These values are indicative of the molecule's redox behavior.

-

Computational Chemistry: An In-Silico Toolkit

Density Functional Theory (DFT) has become a routine and powerful tool for predicting and rationalizing the electronic properties of molecules.[7] By solving approximations of the Schrödinger equation, DFT calculations can provide deep insights into the electronic structure, complementing and guiding experimental work.

Caption: A typical workflow for DFT-based electronic property calculations.

Computational Protocol: DFT Workflow

-

Software: Gaussian, ORCA, Spartan, or other quantum chemistry software packages.

-

Methodology:

-

Structure Building: Construct the 3D structure of the desired 1-pyridyl-tetrazole molecule using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-31G(d).[8]

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain reliable electronic properties.

-

Property Extraction: From the output of the single-point calculation, extract key electronic descriptors:

-

Energies of the Frontier Molecular Orbitals (HOMO and LUMO).

-

Mulliken atomic charges for each atom.[9]

-

Data to generate the Molecular Electrostatic Potential (MEP) map.

-

-

Analysis of Key Electronic Descriptors

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity, ease of oxidation), while the LUMO energy relates to the ability to accept electrons (electrophilicity, ease of reduction). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10][11]

The electron-withdrawing tetrazole ring is expected to lower the energy of both the HOMO and LUMO of the parent pyridine system. The magnitude of this effect, and its impact on the energy gap, will be influenced by the substitution pattern on the pyridine ring.

Table 2: Predicted Qualitative Effects of Pyridine Substituents on the Electronic Properties of a 1-(Pyridin-4-yl)-1H-tetrazole System

| Pyridine Substituent (at C2) | Electronic Nature | Expected E(HOMO) | Expected E(LUMO) | Expected ΔE (HOMO-LUMO Gap) |

|---|---|---|---|---|

| -H (Reference) | Neutral | Reference | Reference | Reference |

| -OCH₃ | Electron-Donating | Increase (less stable) | Increase slightly | Decrease |

| -CH₃ | Weakly Donating | Increase slightly | Increase slightly | ~ No significant change |

| -Cl | Weakly Withdrawing | Decrease | Decrease | ~ No significant change |

| -NO₂ | Strongly Withdrawing | Decrease (more stable) | Decrease significantly | Decrease |

Mulliken Charge Distribution

Mulliken population analysis partitions the total electron density among the atoms in a molecule, yielding partial atomic charges.[12] While the absolute values can be basis-set dependent, the relative charges provide an excellent qualitative picture of the electronic landscape.

For a 1-(pyridin-4-yl)-1H-tetrazole, the analysis is expected to show:

-

A significant net positive charge on the pyridine ring carbons, especially those ortho and para to the tetrazole substituent, indicating the tetrazole's electron-withdrawing effect.

-

A net negative charge on the pyridine nitrogen, though reduced compared to unsubstituted pyridine.

-

A complex charge distribution within the tetrazole ring, reflecting its electron-rich nature.

Table 3: Representative Calculated Mulliken Atomic Charges for 1-(Pyridin-4-yl)-1H-tetrazole (Note: These are illustrative values based on typical DFT calculations. Actual values will vary with the level of theory.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.45 |

| C2, C6 (Pyridine) | +0.20 |

| C3, C5 (Pyridine) | -0.10 |

| C4 (Pyridine) | +0.25 |

| N1 (Tetrazole) | -0.15 |

| N2 (Tetrazole) | -0.05 |

| N3 (Tetrazole) | -0.05 |

| N4 (Tetrazole) | -0.15 |

| C5 (Tetrazole) | +0.30 |

Conclusion

The electronic properties of 1-substituted tetrazoles on pyridine rings are dominated by the strong electron-withdrawing character of the tetrazolyl group. This influence can be quantitatively estimated using Hammett constants, observed experimentally through changes in pKa and redox potentials, and modeled with high fidelity using computational methods like Density Functional Theory. By employing the integrated theoretical, synthetic, and analytical workflows detailed in this guide, researchers can effectively predict, control, and validate the electronic characteristics of these vital heterocyclic systems, accelerating the development of new and improved molecules for pharmaceutical and materials applications.

References

-

Hammett Substituent Constants. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 5, 2024, from [Link]

-

Hammett Substituent Constants Survey. (n.d.). Scribd. Retrieved February 5, 2024, from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

-

Hammett equation. (2023, December 29). In Wikipedia. Retrieved February 5, 2024, from [Link]

-

Boraei, A. T. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 939-942. Available from: [Link]

-

Mulliken atomic charge distribution for the optimised [Re(PyPzH) (CO) 3... (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2024, from [Link]

-

Krygowski, T. M., & Cyranski, M. K. (2015). Calculating the Aromaticity of Heterocycles. In Aromaticity in Heterocyclic Compounds (pp. 1-33). Springer. Available from: [Link]

-

Grimmel, M., & Strieth-Kalthoff, F. (2023). Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. Journal of the American Chemical Society. Available from: [Link]

-

Bak, A., & Bešter-Rogač, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 733. Available from: [Link]

-

Mulliken population analysis. (2023, October 26). In Wikipedia. Retrieved February 5, 2024, from [Link]

-

Sudha, R., Roopa, D., Khan, M., Shanthanam, R. R., Seleen, A. A., Naik, L., ... & Pasha, U. M. (2023). A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H)-One Substituted Coumarin Derivative: A Computational Approach. Journal of Mines, Metals and Fuels, 71(12C), 102-113. Available from: [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (2022). International Journal of All Research Education and Scientific Methods, 10(6). Available from: [Link]

-

Al-Dhahebi, A. M., Al-Humaidi, J. Y., & El-Emam, A. A. (2023). DFT Calculation of the Electronic Properties of Cubic Ti 3 Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. Materials, 16(13), 4627. Available from: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]

-

DB Infotech. (2022, September 19). How to Perform Mulliken Charge Calculation and Analysis Using Gaussian [Video]. YouTube. [Link]

-

HOMO-LUMO Energy Gap. (n.d.). Schrödinger. Retrieved February 5, 2024, from [Link]

-

Protocol for cyclic voltammetry. (n.d.). iGEM. Retrieved February 5, 2024, from [Link]

-

Koral, K., & Cmoch, P. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 12(10), 955. Available from: [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022). International Research Journal of Education and Technology, 3(4). Available from: [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.

-

One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Semantic Scholar. Retrieved February 5, 2024, from [Link]

-

High-throughput All-Electron Density Functional Theory Simulations for a Data-driven Chemical Interpretation of X-ray Photoele. (n.d.). JuSER. Retrieved February 5, 2024, from [Link]

-

Mary, Y. F., & Sajan, D. (2016). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Crystal Structure Theory and Applications, 5(2), 19-32. Available from: [Link]

-

Mulliken-Dipole Population Analysis. (2020). ChemRxiv. Available from: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2019). ResearchGate. Available from: [Link]

-

1H-Tetrazole. (n.d.). PubChem. Retrieved February 5, 2024, from [Link]

-

Mary, Y. S., Sheela, N. R., & Panicker, C. Y. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1-15. Available from: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (n.d.). IIT Kanpur. Retrieved February 5, 2024, from [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Retrieved February 5, 2024, from [Link]

-

Al-Hamdani, A. A., Al-Zoubi, W., & Al-Majid, A. M. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 8(15), 13931-13947. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. iitk.ac.in [iitk.ac.in]

- 7. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

An In-depth Technical Guide on the Tautomerism and Regioisomerism of 3-(tetrazol-1-yl)pyridine

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, prized as a bioisosteric replacement for carboxylic acids and cis-amide groups, which enhances metabolic stability and modulates physicochemical properties.[1][2] When appended to a pyridine ring, specifically at the 3-position, the resulting 3-(tetrazol-yl)pyridine system presents a complex isomeric landscape. This guide provides an in-depth exploration of the tautomeric and regioisomeric intricacies of 3-(tetrazol-1-yl)pyridine. We will dissect the fundamental principles governing isomer stability, delineate advanced spectroscopic and crystallographic characterization techniques, and detail regioselective synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the challenges and harness the potential of this important heterocyclic scaffold.

The Isomeric Landscape of 3-(tetrazol-yl)pyridine

The complexity of 3-(tetrazol-yl)pyridine arises from the potential for both tautomerism within the tetrazole ring and regioisomerism based on the point of attachment of the pyridine ring.

Tautomerism: The 1H- and 2H-Forms

The tetrazole ring itself can exist in two primary tautomeric forms: the 1H- and 2H-tetrazoles.[3][4][5] This tautomerism is characterized by the position of the proton on the nitrogen atoms of the tetrazole ring. In solution, these forms are in a dynamic equilibrium, the position of which is influenced by factors such as solvent polarity, pH, and temperature.[3][4] In the solid state, one tautomer is typically thermodynamically favored.[3][4]

Regioisomerism: 1-Substituted vs. 2-Substituted Tetrazoles

When a substituent, in this case, the 3-pyridyl group, is attached to the tetrazole ring, it can bind to one of two nitrogen atoms, leading to two distinct regioisomers: 3-(1H-tetrazol-1-yl)pyridine and 3-(2H-tetrazol-2-yl)pyridine. It is crucial to understand that these are distinct chemical entities with different physical and chemical properties, not rapidly interconverting tautomers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

The Alchemist's Compendium: A Guide to Nitrogen-Rich Heterocyclic Building Blocks in Medicinal Chemistry

Foreword: The Indispensable Role of Nitrogen Heterocycles in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Their prevalence in biologically active molecules is a testament to their unique physicochemical properties, which enable them to engage in crucial interactions with biological targets.[2] The strategic incorporation of nitrogen atoms within a cyclic framework imparts a range of desirable attributes, including enhanced solubility, metabolic stability, and the ability to participate in hydrogen bonding and other non-covalent interactions that are the cornerstone of molecular recognition.[]

Statistics reveal the dominance of these scaffolds in the pharmaceutical landscape, with over 85% of all biologically active compounds containing a heterocyclic moiety, a majority of which are nitrogen-based.[4] An analysis of FDA-approved drugs underscores this trend, with a significant increase in drugs containing at least one nitrogen heterocycle in recent years.[5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of key nitrogen-rich heterocyclic building blocks. It is structured to offer not just synthetic protocols, but a deeper understanding of the causality behind experimental choices, empowering the reader to rationally design and synthesize novel therapeutic agents.

I. The Five-Membered Aromatic Architectures: Tetrazoles and Triazoles

Five-membered nitrogen-rich heterocycles, particularly tetrazoles and triazoles, are widely employed in medicinal chemistry as bioisosteres for carboxylic acids and amides. Their unique electronic properties and metabolic stability make them valuable tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

A. Tetrazoles: The Carboxylic Acid Mimic

The tetrazole ring, with its four nitrogen atoms, is a prominent bioisostere of the carboxylic acid group.[6] This substitution can enhance a molecule's lipophilicity and metabolic stability, thereby improving its drug-like properties.[6]

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, typically sodium azide.[7][8] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile towards nucleophilic attack by the azide.[9]

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [9]

-

Materials: Benzonitrile, Sodium Azide, Lewis or Brønsted Acid Catalyst (e.g., ZnCl₂, NH₄Cl), Solvent (e.g., DMF, water).

-

Procedure:

-

In a round-bottom flask, dissolve benzonitrile (1 equivalent) in the chosen solvent.

-

Add sodium azide (1.1-1.5 equivalents) and the catalyst (catalytic amount).

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the nitrile and the chosen catalyst system.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the tetrazole product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 5-phenyl-1H-tetrazole.

-

-

Causality of Experimental Choices:

-

Catalyst: The acid catalyst polarizes the nitrile's C≡N bond, making the carbon atom more electrophilic and susceptible to attack by the azide nucleophile.

-

Solvent: DMF is a common choice due to its high boiling point and ability to dissolve both the organic nitrile and the inorganic azide salt. Water can also be an effective and greener solvent, especially when using a water-tolerant catalyst.[7]

-

Acidification: The tetrazole product is often in its salt form in the reaction mixture. Acidification protonates the tetrazole, reducing its solubility and allowing for its precipitation and isolation.

-

B. Triazoles: Versatile Connectors and Pharmacophores

Triazoles are another class of five-membered nitrogen-rich heterocycles with significant applications in medicinal chemistry. They are often used as linkers to connect different molecular fragments and can also act as key pharmacophores that interact with biological targets.[10]

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful method for the synthesis of 1,2,3-triazoles.[11] The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions.[][12]

Experimental Protocol: General Procedure for CuAAC [13][14]

-

Materials: Azide-containing molecule, terminal alkyne-containing molecule, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Ligand (e.g., THPTA for aqueous reactions), Solvent (e.g., t-BuOH/H₂O, DMSO).

-

Procedure:

-

In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O (1-5 mol%) and the ligand (if used) in a small amount of the reaction solvent.

-

Prepare a fresh solution of sodium ascorbate (5-10 mol%) in the reaction solvent.

-

Add the copper catalyst solution to the stirred solution of the azide and alkyne.

-

Add the sodium ascorbate solution to initiate the reaction. A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by various methods, including extraction or purification by column chromatography.

-

-

Causality of Experimental Choices:

-

Copper(I) Catalyst: The Cu(I) species is the active catalyst that coordinates with the alkyne, activating it for cycloaddition with the azide.

-

Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt and to prevent oxidative side reactions.[13]

-

Ligand: Ligands such as THPTA stabilize the Cu(I) oxidation state and accelerate the reaction, especially in biological or aqueous media.[14]

-

II. The Six-Membered Diazines: Pyridazines, Pyrimidines, and Pyrazines

The diazines, six-membered heterocyclic rings containing two nitrogen atoms, are another cornerstone of medicinal chemistry. The positional isomers—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—each offer distinct electronic and steric properties that medicinal chemists can exploit.

A. Pyridazines: Modulators of Biological Processes

The pyridazine nucleus is found in a number of biologically active compounds and is known to participate in a variety of pharmacological activities.[15]

A powerful method for the synthesis of pyridazines is the inverse electron-demand aza-Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles, followed by the elimination of dinitrogen. A more direct approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with enamines or ynamines.[16][17]

Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3-amines [16][17]

-

Materials: Substituted 1,2,3-triazine, 1-propynylamine, Solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In a sealed tube, dissolve the 1,2,3-triazine (1 equivalent) and the 1-propynylamine (1.1-1.5 equivalents) in the chosen solvent.

-

Heat the reaction mixture to the appropriate temperature (typically reflux).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 6-aryl-pyridazin-3-amine.

-

-

Causality of Experimental Choices:

-

1,2,3-Triazine as Diene: In this inverse electron-demand Diels-Alder reaction, the electron-deficient 1,2,3-triazine acts as the diene.

-

1-Propynylamine as Dienophile: The electron-rich ynamine serves as the dienophile.

-

Thermal Conditions: The reaction is typically driven by heat, which facilitates the cycloaddition and subsequent extrusion of dinitrogen to form the aromatic pyridazine ring.

-

B. Pyrimidines: The Building Blocks of Life and Medicine

The pyrimidine scaffold is of immense importance in medicinal chemistry, as it forms the core of the nucleobases uracil, cytosine, and thymine.[18] Consequently, a vast number of synthetic pyrimidine derivatives have been developed as therapeutic agents.[19]

The Biginelli reaction is a classic multicomponent reaction that provides a straightforward route to dihydropyrimidinones (DHPMs), which can be readily oxidized to pyrimidines.[18] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][4]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone [2][4]

-

Materials: Aromatic aldehyde (e.g., benzaldehyde), β-ketoester (e.g., ethyl acetoacetate), Urea, Acid catalyst (e.g., HCl, BF₃·OEt₂), Solvent (e.g., Ethanol).

-

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.1-1.5 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The crude product can be recrystallized from a suitable solvent for further purification.

-

-

Causality of Experimental Choices:

-

Acid Catalyst: The acid catalyst activates the aldehyde carbonyl group for nucleophilic attack by urea and also catalyzes the subsequent dehydration steps.[18]

-

One-Pot Procedure: The multicomponent nature of the Biginelli reaction allows for the efficient assembly of the dihydropyrimidinone core in a single synthetic operation, which is a key advantage in terms of time and resource efficiency.

-

C. Pyrazines: Aromatic Scaffolds with Diverse Applications

Pyrazine derivatives are found in a wide range of natural and synthetic compounds and exhibit a broad spectrum of biological activities.[5][20] They are also used as key intermediates in the synthesis of more complex molecules.[21]

A common and reliable method for the synthesis of pyrazines is the condensation of a 1,2-diketone with a 1,2-diamine.[22][23] This reaction typically proceeds in good yield and can be performed under relatively mild conditions.[24]

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine [24]

-

Materials: Benzil (1,2-diphenylethane-1,2-dione), Ethylene diamine, Solvent (e.g., Ethanol, Methanol), Base (optional, e.g., t-BuOK).

-

Procedure:

-

Dissolve benzil (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add ethylene diamine (1 equivalent) to the solution. A catalytic amount of a base can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2,3-diphenylpyrazine.

-

-

Causality of Experimental Choices:

-

Condensation Reaction: The reaction proceeds through a double condensation between the carbonyl groups of the diketone and the amino groups of the diamine to form a dihydropyrazine intermediate, which then aromatizes to the pyrazine.

-

Solvent Choice: Alcohols like ethanol or methanol are good solvents for both reactants and facilitate the reaction.

-

III. The Fused Ring Systems: Purine Analogs

Purine analogs are a critical class of antimetabolite drugs that mimic the structure of endogenous purines, adenine and guanine.[25] By interfering with nucleic acid synthesis, they have found widespread use in the treatment of cancer and autoimmune diseases.[25][26]

Key Synthetic Strategy: The Traube Purine Synthesis

The Traube synthesis is a versatile and widely used method for the construction of the purine ring system.[1][6] It involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative thereof, to form the imidazole portion of the purine ring.[10][26]

Experimental Protocol: General Traube Synthesis of Purine [26]

-

Materials: 4,5-Diaminopyrimidine, Formic acid, Dehydrating agent (optional).

-

Procedure:

-

Heat a mixture of 4,5-diaminopyrimidine (1 equivalent) in an excess of formic acid.

-

The reaction temperature and time will depend on the specific substrate and desired product.

-

The initial product is a formylated intermediate, which then undergoes cyclodehydration to form the purine ring.

-

Upon completion of the reaction, the excess formic acid is removed under reduced pressure.

-

The crude purine product is then purified by recrystallization or other suitable methods.

-

-

Causality of Experimental Choices:

-

4,5-Diaminopyrimidine: This substrate provides the pre-formed pyrimidine ring with the necessary amino groups for the subsequent cyclization.

-

Formic Acid: Formic acid serves as both the source of the C8 carbon of the purine ring and as a dehydrating agent to promote the final cyclization step.

-

IV. Modern Synthetic Methodologies: Expanding the Chemical Space

The development of novel synthetic methodologies has revolutionized the way medicinal chemists approach the synthesis of nitrogen-rich heterocycles. Techniques such as microwave-assisted organic synthesis (MAOS) and transition metal-catalyzed C-H activation have enabled more rapid, efficient, and sustainable access to a wider range of complex molecular architectures.

A. Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods.[27][28][29] The ability of polar molecules to efficiently absorb microwave energy leads to rapid and uniform heating of the reaction mixture.[30]

Application in Heterocycle Synthesis: MAOS has been successfully applied to a wide variety of reactions for the synthesis of nitrogen-rich heterocycles, including the Biginelli reaction for pyrimidines,[31] the synthesis of triazines,[1] and various cycloaddition reactions.

B. Transition Metal-Catalyzed C-H Activation: A Paradigm Shift in Synthesis

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules.[32] Palladium-catalyzed C-H activation, in particular, has been extensively studied and applied to the synthesis of a wide range of heterocyclic compounds.[33][34][35] This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, leading to more efficient and environmentally friendly synthetic routes.[36]

Application in Pyrimidine Synthesis: Palladium-catalyzed C-H arylation of pyrimidines allows for the direct introduction of aryl groups at specific positions on the pyrimidine ring, providing access to a diverse range of derivatives with potential biological activity.[32]

Conceptual Workflow: Palladium-Catalyzed C-H Arylation of a Pyrimidine

-

C-H Activation: The palladium catalyst, often in the presence of a ligand and an oxidant, selectively activates a C-H bond on the pyrimidine ring to form a palladacycle intermediate.

-

Oxidative Addition: An aryl halide undergoes oxidative addition to the palladium center.

-

Reductive Elimination: The aryl group and the pyrimidine moiety are coupled via reductive elimination, forming the C-C bond and regenerating the palladium catalyst.

V. Quantitative Insights: Structure-Activity Relationships and Comparative Data

The rational design of new drug candidates relies heavily on understanding the relationship between a molecule's structure and its biological activity. Quantitative data, such as IC₅₀ values and reaction yields under different conditions, are essential for making informed decisions in the drug discovery process.

Table 1: Comparative Yields for Pyrazine Synthesis [20]

| Entry | β-Amino Alcohol Substrate | Product | Yield (%) |

| 1 | 2-amino-3-phenylpropane-1-ol | 2,5-dibenzylpyrazine | 95 |

| 2 | 2-amino-3-methylbutane-1-ol | 2,5-diisopropylpyrazine | 86 |

| 3 | 2-amino-4-methylpentane-1-ol | 2,5-diisobutylpyrazine | 80 |

| 4 | 2-amino-1-hexanol | 2,5-dibutylpyrazine | 65 |

| 5 | 2-amino-1-pentanol | 2,5-dipropylpyrazine | 95 |

Table 2: Anticancer Activity of Selected Triazine Derivatives [1]

| Compound | Cell Line | IC₅₀ (µM) |

| 11 | SW620 (colorectal cancer) | 5.85 |

| 5 | SW480 (colorectal cancer) | 10.23 |

| 5-Fluorouracil (standard) | SW620 (colorectal cancer) | 8.76 |

Conclusion and Future Perspectives

Nitrogen-rich heterocyclic building blocks will undoubtedly continue to be a major focus of research in medicinal chemistry. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of the principles of molecular recognition, will enable the design and synthesis of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The strategic application of the principles and protocols outlined in this guide will empower researchers to contribute to this exciting and impactful field.

References

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295.

- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.

- El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Abd Alhameed, R., Wadaan, M. A. M., ... & Albericio, F. (2020).

- Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-134.

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

- Al-Tel, T. H. (2012). Recent advances in the synthesis of pyridazine derivatives. Future Medicinal Chemistry, 4(14), 1777-1795.

- Sperry, J. B., & Wright, D. L. (2005). The Biginelli reaction: a historical synopsis and modern perspectives. Current Organic Synthesis, 2(3), 379-394.

- Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (2021). Microwave-Assisted Synthesis of Nitrogen Heterocycles. In Microwave-Assisted Synthesis of Heterocycles (pp. 1-46). Springer, Singapore.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2435.

- Patil, A., Ganguly, S., & Surana, S. (2013). A systematic review of the Biginelli reaction. Journal of Chemical and Pharmaceutical Research, 5(12), 639-652.

- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932.

- Balaraman, E., Gunanathan, C., Zhang, J., Shimon, L. J., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Catalysis Science & Technology, 8(21), 5495-5503.

- Ong, P. Y., Choo, Y. M., & Ooi, K. F. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 19(1), 60-73.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.

-

ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

- Engelin, C. J., Jensen, T., Rodríguez-Rodríguez, S., & Fristrup, P. (2013). Mechanistic investigation of palladium-catalyzed allylic C–H activation.

- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.

-

Wikipedia. (2023). Purine analogue. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

- Kumar, V., & Sharma, A. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. GSC Biological and Pharmaceutical Sciences, 15(3), 133-141.

-

Kapase, P. S. (2023, June 16). TRAUBE PURINE SYNTHESIS.pptx. Scribd. [Link]

- Sperry, J. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(10), 2479.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(11), 3323.

- Huisgen, R. (1963). 1, 3-Dipolar cycloadditions. Past and future. Angewandte Chemie International Edition in English, 2(10), 565-598.

-

Scribd. (n.d.). 1-III) Traube Synthesis For Purine. [Link]

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-catalyzed C–H activation/C–C cross-coupling reactions: a user’s guide. Organic & Biomolecular Chemistry, 13(28), 7636-7649.

-

University of Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

- Wu, Y., Teo, Y. C., & Zhang, Y. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry.

- Ghosh, S., & Mandal, S. (2012). A greener approach toward one pot route to pyrazine synthesis. Tetrahedron Letters, 53(31), 4066-4069.

-

ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. [Link]

- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.

- Patel, D., & Patel, B. (2011). Microwave assisted organic synthesis: an overview. Journal of Pharmacy Research, 4(7), 2090-2.

-

Royal Society of Chemistry. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

- Hazarika, P., & Boruah, R. C. (2007). An efficient and green synthesis of quinoxalines and pyrazines in water. Tetrahedron Letters, 48(12), 2145-2147.

- Grivas, S., & Tian, Y. (2024). Catalytic Tetrazole Synthesis via [3+ 2] Cycloaddition of NaN3 to Organonitriles Promoted by Co (II)-complex. Dalton Transactions.

- Stanovnik, B., & Svete, J. (2004). Synthesis of purines. In The Chemistry of Heterocyclic Compounds, Purines (pp. 1-144). John Wiley & Sons, Inc.

- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon− hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.

- Erickson, J. G. (1950). U.S. Patent No. 2,520,088. Washington, DC: U.S.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- DeAngelis, C. J., & Newton, C. G. (2025). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry, 73.

- Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2020). Efficient synthesis of tetrazoles via [2+ 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. New Journal of Chemistry, 44(27), 11578-11587.

- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.

- Dondoni, A., & Marra, A. (2008). Click azide− nitrile cycloaddition as a new ligation tool for the synthesis of tetrazole-tethered C-glycosyl α-amino acids. The Journal of Organic Chemistry, 73(21), 8251-8259.

Sources

- 1. scribd.com [scribd.com]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 4. arkat-usa.org [arkat-usa.org]

- 5. ijbpas.com [ijbpas.com]

- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]